Cyclohexanone, 3-[(4-methylphenyl)thio]-
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Overview
Description
3-(P-tolylthio)cyclohexan-1-one is an organic compound with the molecular formula C13H16OS It is a substituted cyclohexanone where a p-tolylthio group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-tolylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with p-tolylthiol in the presence of a base. One common method is to use sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the cyclohexanone ring .
Industrial Production Methods
Industrial production methods for 3-(P-tolylthio)cyclohexan-1-one are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(P-tolylthio)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
3-(P-tolylthio)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(P-tolylthio)cyclohexan-1-one involves its interaction with various molecular targets. The p-tolylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound without the p-tolylthio group.
3-(Phenylthio)cyclohexan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(Methylthio)cyclohexan-1-one: Similar structure but with a methylthio group instead of a p-tolyl group.
Uniqueness
3-(P-tolylthio)cyclohexan-1-one is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77670-22-5 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
NDWGZZORJQCRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
Origin of Product |
United States |
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